(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWZTQBPGMBXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355451 | |
| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15482-69-6 | |
| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with 5-bromo-1-benzofuran, which undergoes acylation using benzoyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich C2 position of the benzofuran ring. Key parameters influencing yield include:
-
Temperature : Optimal acylation occurs at 80–100°C, balancing reaction rate and side-product formation.
-
Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane enhances electrophile stability.
-
Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to benzofuran derivative minimizes unreacted starting material.
A representative procedure involves refluxing 5-bromo-1-benzofuran (10 mmol) with benzoyl chloride (12 mmol) and AlCl₃ (15 mmol) in DCM for 6–8 hours, achieving isolated yields of 78–85% after aqueous workup and silica gel chromatography.
Oxidative Coupling Strategies
Recent advances utilize iodine-mediated oxidative coupling to assemble the benzofuran core and ketone group in a single step. This method avoids pre-functionalized starting materials and enhances atom economy.
I₂/TBHP/NaN₃-Mediated Cyclization
A protocol adapted from Xu et al. (2015) employs iodine (I₂), tert-butyl hydroperoxide (TBHP), and sodium azide (NaN₃) in ethanol to convert 2-hydroxychalcone precursors into benzofuran derivatives. For (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone:
-
Precursor Synthesis :
-
Oxidative Cyclization :
Advantages :
-
Single-pot formation of benzofuran and ketone groups.
-
Tolerance for electron-withdrawing substituents like bromine.
Reduction-Acylation Tandem Approach
This two-step method first reduces a benzofuran-carboxylic acid derivative to the alcohol, followed by oxidation to the ketone.
Stepwise Procedure
-
Reduction :
-
Oxidation :
Spectroscopic Validation :
-
¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; carbonyl carbon (C=O) at δ 192.5 ppm in ¹³C NMR.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 78–85 | 6–8 | Moderate | High |
| Oxidative Coupling | 65–70 | 12 | Low | Moderate |
| Reduction-Acylation | 82–85 | 10–12 | High | Low |
Key Observations :
-
Friedel-Crafts acylation offers the best balance of yield and scalability for industrial applications.
-
Oxidative coupling is preferable for laboratories prioritizing atom economy over reaction time.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alcohol derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Methanone Group
Compound 1 : (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone
- Structure : Replaces the phenyl group with a 3-methyl-3-phenylcyclobutyl moiety.
- Properties :
Compound 2 : 1-(5-Bromo-1-benzofuran-2-yl)ethanone
- Structure: Replaces the phenylmethanone group with an ethanone (acetyl) group.
- Properties :
- Crystallography : Orthorhombic crystal system (Pbca space group), with lattice constants $a = 10.8301 \, \text{Å}$, $b = 7.4630 \, \text{Å}$, $c = 21.7213 \, \text{Å}$ .
- Biological Activity : Exhibits anticonvulsant and anti-inflammatory properties, suggesting the acetyl group modulates target binding compared to bulkier aryl ketones .
Substituent Variations on the Benzofuran Ring
Compound 3 : (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Structure : Adds a methyl group at the 3-position of the benzofuran ring.
- Properties :
Compound 4 : 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
- Structure : Incorporates a 4-methylphenyl group at the 2-position and a sulfinyl group at the 3-position.
- Properties :
Functional Group Additions
Compound 5 : (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime
- Structure : Oxime derivative of the parent compound with additional bromine at the 7-position.
- Properties: Melting Point: >200°C (higher than the ketone due to oxime formation) .
Compound 6 : 1-(5-Bromo-1-benzofuran-2-yl)-3-(substituted phenyl)-prop-2-en-1-one
Halogen and Heteroatom Modifications
Compound 7 : 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
Biological Activity
The compound (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone , a derivative of benzofuran, has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The structure of this compound features a benzofuran moiety substituted with a bromine atom at the 5-position and a phenyl group attached to the carbonyl carbon. The presence of the bromine atom is significant, as halogen substitutions often enhance the biological activity of organic compounds by affecting their electronic properties and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.
Cytotoxicity Studies
A review indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against leukemia cells (K562 and HL60), indicating potent anticancer activity without notable toxicity towards normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | K562 | 5 | Significant cytotoxicity |
| HL60 | 0.1 | High selectivity for cancer cells | |
| MCC1019 | A549 | 16.4 | Inhibits AKT signaling pathway |
The mechanism of action often involves the induction of apoptosis and disruption of critical signaling pathways, such as the AKT pathway, which is crucial for cancer cell survival and proliferation .
Structure–Activity Relationship (SAR)
The biological activity of benzofuran derivatives is significantly influenced by their structural features. For instance, the position and type of substituents on the benzofuran ring affect both cytotoxicity and selectivity for cancer cells. Studies indicate that halogen substitutions enhance hydrophobicity and electron-donating properties, which are beneficial for increasing cytotoxic effects against tumor cells .
Key SAR Findings:
- Halogen Positioning: The position of halogen atoms on the benzofuran ring correlates with increased cytotoxicity.
- Functional Groups: The presence of hydroxyl or other electron-donating groups enhances binding interactions with biological targets.
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in preclinical models:
- In Vivo Studies: In murine models, compounds similar to this compound have shown reduced tumor growth without significant side effects on body weight or organ size .
- Mechanistic Insights: Investigations into molecular interactions have revealed that specific residues in target proteins are critical for the activity of these compounds, highlighting their potential as targeted therapies in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone?
- Methodological Answer : The compound is synthesized via condensation of substituted azo benzaldehyde derivatives (e.g., 2-hydroxy-5-azo benzaldehyde) with 4-bromophenacyl bromide. The reaction is conducted in absolute ethanol with potassium carbonate (K₂CO₃) under reflux for 1 hour. Post-reaction, the mixture is cooled, filtered, and vacuum-dried. Yields range from 65% to 88%, depending on substituents (e.g., electron-withdrawing groups improve yields). Purification involves recrystallization or column chromatography.
| Reaction Conditions | Details |
|---|---|
| Solvent | Absolute ethanol |
| Base | K₂CO₃ (0.1 mol) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 1 hour |
| Workup | Filtration, vacuum drying |
Q. How is spectroscopic characterization performed for this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C-O stretches at 1170–1280 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ ~183 ppm). For example, the benzofuran C7 proton appears as a singlet at δ 7.27 ppm.
- Elemental Analysis : Confirm purity (>99% by TLC) and molecular formula (e.g., C₁₉H₁₂BrNO₂).
Q. What biological activities are associated with benzofuran derivatives like this compound?
- Answer : Benzofurans exhibit anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. For example, derivatives with electron-deficient substituents (e.g., bromine) show enhanced antifungal activity. Structure-activity relationship (SAR) studies focus on optimizing the benzofuran core and substituent positions.
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodological Answer :
Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
Structure Solution : SHELXS/SHELXD for phase problem resolution.
Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters, hydrogen atom positioning).
Validation : ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks.
-
Crystal Data : Orthorhombic space group Pbca with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å, V = 1755.62 ų, Z = 7.
Crystallographic Parameters Values Space Group Pbca a, b, c (Å) 10.8301, 7.4630, 21.7213 V (ų) 1755.62 R Factor <0.05
Q. How to address contradictions in NMR data between synthesized batches?
- Answer : Discrepancies in δ values may arise from:
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
- Impurities : Confirm purity via HPLC (>99%) or GC-MS.
- Concentration Effects : Standardize sample concentration (e.g., 10 mg/mL).
- Temperature : Record spectra at controlled temperatures (e.g., 25°C).
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Answer :
- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Solvent Selection : Switch to DMF or THF for better solubility of aromatic intermediates.
- Workflow Automation : Use continuous-flow reactors to control exothermic reactions and improve reproducibility.
- In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking.
Data Analysis and Interpretation
Q. How to analyze electron density maps for disordered bromine atoms in crystallographic models?
- Answer :
Disorder Modeling : Split bromine occupancy using SHELXL’s PART instruction.
Restraints : Apply SIMU/DELU restraints to manage thermal motion artifacts.
Validation : Check ADPs (anisotropic displacement parameters) with Coot and resolve outliers via iterative refinement.
- Example: A 70:30 occupancy ratio for bromine positions reduced R₁ from 0.08 to 0.05 in a related benzofuran derivative.
Q. What computational methods support SAR studies for this compound?
- Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity).
- DFT Calculations : Gaussian09 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps).
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
